molecular formula C23H37ClF2N2O B11561861 1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea

1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea

Cat. No.: B11561861
M. Wt: 431.0 g/mol
InChI Key: OYBOSSHIFVDVSQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea is a synthetic organic compound characterized by the presence of a urea functional group attached to a hexadecyl chain and a 2-chloro-4,5-difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with hexadecyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl

Properties

Molecular Formula

C23H37ClF2N2O

Molecular Weight

431.0 g/mol

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-hexadecylurea

InChI

InChI=1S/C23H37ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-23(29)28-22-18-21(26)20(25)17-19(22)24/h17-18H,2-16H2,1H3,(H2,27,28,29)

InChI Key

OYBOSSHIFVDVSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F

Origin of Product

United States

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